Ferulic Acid

Catalog No.
S590568
CAS No.
537-98-4
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferulic Acid

CAS Number

537-98-4

Product Name

Ferulic Acid

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+

InChI Key

KSEBMYQBYZTDHS-HWKANZROSA-N

solubility

In water, 5.97X10+3 mg/L at 25 °C (est)

Synonyms

(2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid;(E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid; (E)-4-Hydroxy-3-methoxy-cinnamic acid; (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-acrylic acid; (2E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid; (E

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

The exact mass of the compound Ferulic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 5.97x10+3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51986. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Coumaric Acids - Supplementary Records. It belongs to the ontological category of ferulic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a highly valued phenolic phytochemical and a ubiquitous structural component of plant cell walls. In industrial and scientific procurement, it is primarily sourced as a high-performance antioxidant, a UV-absorbing photoprotectant, and a premium precursor for the biocatalytic synthesis of natural vanillin [1]. Unlike generic antioxidants, ferulic acid possesses a unique methoxy substitution on its phenolic ring, which enhances its lipophilicity and electron-donating capacity compared to unmethylated analogs. This specific structural feature grants it exceptional utility in stabilizing highly labile active ingredients in complex aqueous-organic formulations and serving as a direct, high-yield substrate in microbial fermentation pathways.

Research Fit

Single methoxy substitution provides distinct lipophilicity, supporting permeation and antioxidant balance studies.
Intermediate antioxidant potency profile suits multi-radical oxidative stress models where maximal activity is not required.
Polymorphic solid-state properties require preformulation screening for solid dosage development.

Substituting ferulic acid with closely related hydroxycinnamic acids (such as caffeic acid or p-coumaric acid) or cheaper synthetic antioxidants routinely fails in advanced formulation and biomanufacturing contexts. In cosmeceutical formulations, while caffeic acid may exhibit high raw radical scavenging activity, it lacks the specific UV absorption maximum (307 nm) and the optimized partition coefficient provided by ferulic acid's methoxy group, leading to inferior synergistic stabilization of Vitamins C and E[1]. In synthetic biology and flavor manufacturing, substituting ferulic acid with cheaper upstream phenylpropanoids like eugenol introduces severe process bottlenecks; eugenol requires complex, multi-enzyme oxidative cascades that suffer from intermediate toxicity and byproduct accumulation (e.g., vanillyl alcohol), whereas ferulic acid is directly converted to vanillin via a highly efficient, two-step pathway [2].

Substitution Risk

Antioxidant rank order shifts

Assay-dependent potency profile means substituting with caffeic or p-coumaric acid may alter the relative activity in DPPH, FRAP, or other radical systems.

Stratum corneum permeation differs

Caffeic acid permeates to a lower extent and shows epidermis-restricted distribution, which may reduce dermal delivery research relevance.

Excipient compatibility profile is compound-specific

Documented incompatibilities with common fillers cannot be assumed for other hydroxycinnamic acids; direct transfer of formulations may fail.

Reported dermatological endpoint context differs

Tolerability endpoint differences observed in comparative peel studies should not be extrapolated to other analogs without verification.

Vitamin C & E Photoprotection Synergy

Ferulic acid provides a unique synergistic stabilization effect when combined with highly labile antioxidants like L-ascorbic acid and alpha-tocopherol. In vivo testing demonstrates that adding ferulic acid to a Vitamin C and E solution doubles the photoprotective capability against solar-simulated irradiation compared to the vitamins alone [1].

Evidence DimensionPhotoprotection factor (erythema and sunburn cell reduction)
Target Compound Data8-fold photoprotection (15% L-ascorbic acid + 1% α-tocopherol + 0.5% ferulic acid)
Comparator Or Baseline4-fold photoprotection (15% L-ascorbic acid + 1% α-tocopherol alone)
Quantified Difference100% increase (doubling) in photoprotective efficacy.
ConditionsTopical application followed by solar-simulated UV irradiation in vivo.

Proves that procuring ferulic acid is essential for maximizing the shelf-life and in vivo efficacy of premium Vitamin C/E formulations.

DPPH & FRAP Profile
Head-to-head
DPPH IC50 15.20 µM; FRAP 195.92 µM Fe²⁺
Intermediate potency vs. caffeic acid (IC50 3.29 µM) and p-coumaric acid (IC50 13,360 µM); rank order varies across assay types.
Supports assay-dependent antioxidant screening context.

High-Yield Vanillin Biocatalysis

For the biomanufacturing of natural vanillin, ferulic acid serves as a direct, high-efficiency precursor. While upstream substrates like eugenol are cheaper, they require multi-enzyme cascades that frequently stall, resulting in low vanillin titers and high accumulation of byproducts like vanillyl alcohol. Engineered strains utilizing ferulic acid bypass these bottlenecks, achieving significantly higher molar yields [1].

Evidence DimensionBioconversion pathway complexity and yield
Target Compound DataDirect conversion to vanillin with high titers (e.g., up to 7.8 g/L) via targeted decarboxylase/oxygenase pathways.
Comparator Or BaselineEugenol (cheaper precursor requiring complex multi-enzyme cascades, often yielding <2 g/L due to toxicity).
Quantified DifferenceBypasses rate-limiting eugenol hydroxylase/oxidase steps, enabling multi-gram-per-liter titer improvements.
ConditionsWhole-cell biocatalysis using engineered E. coli or Bacillus strains.

Justifies the higher upfront procurement cost of ferulic acid for flavor manufacturers seeking scalable, high-titer 'natural' vanillin production.

Skin Permeation
Head-to-head
Penetrates stratum corneum; uniform epidermal-dermal distribution
Reported greater permeation vs. caffeic acid in Franz cell studies; caffeic acid restricted to epidermis.
Supports dermal delivery research context.

Fractional Crystallization from Biomass

In the extraction of phenolic acids from biomass, separating ferulic acid from co-extracted p-coumaric acid is a known process challenge. However, ferulic acid exhibits a significantly slower precipitation rate in dilute ethanol/water mixtures compared to p-coumaric acid, enabling effective fractional crystallization[1].

Evidence DimensionPrecipitation rate in 0.2% v/v ethanol/water solution
Target Compound Data15% crystallization within 24 hours.
Comparator Or Baselinep-Coumaric acid (60% crystallization within 24 hours).
Quantified Difference4-fold slower precipitation rate.
ConditionsEvaporative crystallization from an ethanol-eluted biomass extract resin.

Allows process engineers to design efficient fractional crystallization workflows to isolate ferulic acid from crude lignocellulosic extracts.

Tolerability Endpoint
Head-to-head
Lowest erythema/itching incidence among tested peels
Reported tolerability endpoint ranking: ferulic acid < lactic acid < glycolic acid in a 90-patient comparative study.
Endpoint context from dermatological research; verify in target model.

Solubility in Ethanol and PEG-400

Ferulic acid exhibits poor aqueous solubility, which can lead to precipitation in liquid formulations. However, its solubility increases exponentially in specific organic solvents and glycols, dictating strict excipient selection rules for commercial scale-up [1].

Evidence DimensionMole fraction solubility at 318.2 K
Target Compound Data1.91 × 10⁻¹ in PEG-400 and 3.08 × 10⁻² in ethanol.
Comparator Or Baseline1.36 × 10⁻⁴ in pure water.
Quantified Difference~226-fold higher solubility in ethanol and >1400-fold higher in PEG-400 compared to water.
ConditionsEquilibrium solubility measured via shake-flask method at 45 °C.

Dictates the procurement of specific glycols (like PEG-400) or alcohols as primary solvents to prevent ferulic acid precipitation in commercial liquid formulations.

Solid-State Stability
Supporting evidence
t90 = 459 days (25°C); unstable at RH > 76%; excipient incompatibilities documented
Compound-specific preformulation parameters for solid dosage development.
Data cannot be extrapolated to other hydroxycinnamic acids.
Antiproliferative Activity
Head-to-head
Second potency tier in T47D cells (equal to protocatechuic acid)
Rank order: caffeic acid > ferulic acid = protocatechuic acid = PAA > sinapic acid = syringic acid; mechanism distinct from antioxidant activity.
Supports cell-model antiproliferative endpoint review.

Antioxidant Cosmeceuticals

Directly leverages ferulic acid's synergistic stabilization and UV-absorption properties to formulate high-stability Vitamin C and E serums, preventing premature degradation of the active ingredients [1].

Natural Vanillin Biomanufacturing

Utilizes ferulic acid as the optimal high-yield precursor for the microbial synthesis of 'natural' vanillin, bypassing the toxicity and low-titer limitations of eugenol-based pathways [2].

Biomass Fractionation and Purification

Applies the differential crystallization kinetics of ferulic acid versus p-coumaric acid to scale up the isolation of high-purity phenolic fractions from agricultural waste streams [3].

Stable Liquid Excipient Systems

Relies on the quantified thermodynamic solubility profiles of ferulic acid in PEG-400 and ethanol to engineer stable, non-precipitating active delivery systems for topical and oral formulations [4].

Application Fit

Application
Selection Property
Validation Focus
Dermal penetration research
Stratum corneum permeation profile
Confirm uniform epidermal-dermal distribution in target formulation
Dermatological endpoint studies
Reported tolerability endpoint in skin models
Verify adverse event profile in relevant research model
Antioxidant activity screening
Intermediate potency across radical species
Assess rank order in specific oxidative stress assay
Solid dosage preformulation
Excipient compatibility and polymorph control
Evaluate stability under intended processing and storage conditions

Physical Description

cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS]
Tan powder; [Alfa Aesar MSDS]
Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

194.05790880 Da

Monoisotopic Mass

194.05790880 Da

Heavy Atom Count

14

LogP

log Kow = 1.51
1.51

Appearance

Powder

Melting Point

168 - 171 °C

UNII

AVM951ZWST

Related CAS

24276-84-4 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 251 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 251 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 245 of 251 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Ferulic acid (FA) is an effective scavenger of free radicals and it has been approved in certain countries as food additive to prevent lipid peroxidation.
Sodium ferulate (SF) or 3-methoxy-4-hydroxy-cinamate sodium is an active principle from Angelica sinensis, Cimicifuga heracleifolia, Lignsticum chuangxiong, and other plants. It has been used in traditional Chinese medicine and is approved by State Drugs Administration of China as a drug for treatment of cardiovascular and cerebrovascular diseases. SF has antithrombotic, platelet aggregation inhibitory and antioxidant activities in animals and humans. For several decades SF has been widely used in China to treat cardiovascular and cerebrovascular diseases and to prevent thrombosis... /Sodium ferulate/
/EXPL THER/ Ligusticum Chuanxiong and its effective components were studied in the treatment of ischemic stroke, a common emergent disease in China. Some injections of the medicines, including Ligusticum, Ligustrazine, Ligustylid and ferulic acid, were tested clinically and experimentally. The results showed that the effects of the drugs were the same as or even better than those of the controls, such as papaverine, dextran and aspirin-persantin. They could improve brain microcirculation through inhibiting thrombus formation and platelet aggregation as well as blood viscosity.
/EXPL THER/ Although more definitive research is necessary, several natural therapies show promise in treating hot flashes without the risks associated with conventional therapies. Soy and other phytoestrogens, black cohosh, evening primrose oil, vitamin E, the bioflavonoid hesperidin with vitamin C, ferulic acid, acupuncture treatment, and regular aerobic exercise have been shown effective in treating hot flashes in menopausal women.
For more Therapeutic Uses (Complete) data for FERULIC ACID (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Anticoagulants

Vapor Pressure

0.00000269 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1135-24-6
97274-61-8
537-98-4

Absorption Distribution and Excretion

The study described here has investigated the bioavailability of ferulic acid in humans, from tomato consumption, through the monitoring of the pharmacokinetics of excretion in relation to intake. The results show that the peak time for maximal urinary excretion is approximately 7 hr and the recovery of ferulic acid in the urine, on the basis of total free ferulic acid and feruloyl glucuronide excreted, is 11-25% of that ingested.
The ... study investigated the urinary excretion of free and conjugated ferulic acid, present in quantitatively detectable amounts in French maritime pine (Pinus maritima) bark extract (PBE), after oral PBE administration to human subjects. Eleven healthy adult subjects (4 women and 7men) consumed either a single dose (200 mg PBE) or two doses of PBE (100 and 200 mg, respectively) within a 48-hr interval. Two days before the oral administration of PBE and during the urine sample collection period volunteers adhered to a diet low in polyphenols. Aliquots of all urine production were collected over 24 hr. Free and conjugated ferulic acid was assessed in urine by HPLC using diode array detection. A close association between the dietary intake of PBE and the urinary excretion of ferulic acid was detected. Moreover, the results indicate that a considerable proportion of ferulic acid is excreted as glucuronide or sulfate after PBE consumption, varying over the range 2 to 20% between individuals. The kinetics of excretion associated with the administration of 100 mg PBE was quite similar to that obtained after 200 mg PBE. A biphasic trend was evident in a number of subjects. All subjects studied here displayed a significant, although variable level of excretion of ferulic acid after supplementation with PBE, Thus, the data provide evidence that at least a part of the phenolic components of PBE are absorbed, metabolized, and eliminated by humans.
The hydroxycinnamates, intermediates in the phenylpropanoid synthetic pathway, are effective in enhancing the resistance of low-density lipoprotein (LDL) to oxidation in the order caffeic acid greater than ferulic acid greater than p-coumaric acid. It is unclear whether the mode of action of ferulic acid as an antioxidant is based on its activities in the aqueous or the lipophilic phase. Partitioning of 14C-labelled ferulic acid into plasma and its components, LDL and the albumin-rich fractions, has been studied under conditions of maximum aqueous solubility. The majority of ferulic acid associates with the albumin-rich fraction of the plasma, although a proportion is also found to partition between the LDL and aqueous phases; however, ferulic acid does not associate with the lipid portion of the LDL particle, suggesting that it exerts its antioxidant properties from the aqueous phase. This is of particular interest since the results demonstrate that ferulic acid is a more effective antioxidant against LDL oxidation than the hydrophilic antioxidant ascorbic acid.
The major constituents of artichoke extracts are hydroxycinnamic acids such as chlorogenic acid, dicaffeoylquinic acids caffeic acid and ferulic acid, and flavonoids such as luteolin and apigenin glycosides. ...Several studies have shown the effect on animal models of artichoke extracts ... . . Results showed a plasma maximum concentration of 6.4 (SD 1.8) ng/mL for chlorogenic acid after 1 hr and its disappearance within 2 hr (P< 0.05). Peak plasma concentrations of 19.5 (SD 6.9) ng/ml for total caffeic acid were reached within 1 h, while ferulic acid plasma concentrations showed a biphasic profile with 6.4 (SD1.5) ng/mL and 8.4 (SD4.6) ng/mL within 1 hr and after 8 hr respectively. ...A significant increase of dihydrocaffeic acid and dihydroferulic acid total levels after 8 hr (P<0.05) /was observed/. No circulating plasma levels of luteolin and apigenin were present.

Metabolism Metabolites

The bioavailability of ferulic acid (FA; 3-methoxy-4-hydroxycinnamic acid) and its metabolites was investigated in rat plasma and urine after an oral short-term ingestion of 5.15 mg/kg of FA. Free FA, glucuronoconjugates, and sulfoconjugates were quickly detected in plasma with a peak of concentration found 30 min after ingestion. Sulfoconjugates were the main derivates ( approximately 50%). In urine, the cumulative excretion of total metabolites reached a plateau 1.5 h after ingestion, and approximately 40% were excreted by this way. Free FA recovered in urine represented only 4.9 +/-1.5% of the native FA consumed by rats. Glucuronoconjugates and sulfoconjugates represented 0.5 +/- 0.3 and 32.7 +/- 7.3%, respectively. These results suggested that a part of FA incorporated in the diet was quickly absorbed and largely metabolized in sulfoconjugates before excretion in urine.
Ferulic acid (FA) is a phytochemical commonly found in fruits and vegetables such as tomatoes, sweet corn and rice bran. It arises from metabolism of phenylalanine and tyrosine by Shikimate pathway in plants.
Ferulic Acid has known human metabolites that include (2S,3S,4S,5R)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Associated Chemicals

trans-Ferulic acid; 537-98-4
cis-Ferulic acid; 1014-83-1

Wikipedia

Ferulic acid

Use Classification

Cosmetics -> Antimicrobial

Methods of Manufacturing

Prepared by the interaction of vanillin, malonic acid and piperidine in pyridine for 3 weeks, then precipitating with HCl
Ferulic acid is easily prepared in large quantities from rice bran pitch, a blackish brown waste oil with high viscosity, discharged in the process of the rice bran oil production.

General Manufacturing Information

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, (2E)-: ACTIVE
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: ACTIVE
Ferulic acid is an extremely abundant, preformed phenolic aromatic chemical found widely in nature. Ferulic acid is viewed as a commodity scale, renewable chemical feedstock for biocatalytic conversion to other useful aromatic chemicals. Most attention is focused on bioconversions of ferulic acid itself. Topics covered include cinnamoyl side-chain cleavage; nonoxidative decarboxylation; mechanistic details of styrene formation; purification and characterization of ferulic acid decarboxylase; conversion of ferulic acid to vanillin; O-demethylation; and reduction reactions.

Analytic Laboratory Methods

A high-performance liquid chromatographic method was developed for selective determination of ferulic acid in 7 min in the extracts from wheat flour and ground whole wheat at typical levels of 50 and 500 micrograms/g, respectively. Recovery of 99.9% was obtained when ferulic acid was extracted into dilute sulfuric acid, followed by enzymatic treatment of the extract with an alpha-amylase preparation. The chromatographic system included a 100-mm column packed with Hypersil 5 micron reversed-phase ODS operating isocratically with 12% methanol-citrate buffer (pH 5.4) mixture. The selectivity and sensitivity of both ultraviolet diode array and fluorescence detectors was investigated. The optimum wavelengths selected were 320 nm and 312 nm/418 nm respectively. Relative standard deviations of the analytical procedure were 2.43% and 5.10% for whole wheat and flour samples, respectively.

Interactions

The effects of topically applied curcumin, chlorogenic acid, caffeic acid, and ferulic acid on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced epidermal ornithine decarboxylase activity, epidermal DNA synthesis, and the promotion of skin tumors were evaluated in female CD-1 mice. Topical application of 0.5, 1, 3, or 10 umol of curcumin inhibited by 31, 46, 84, or 98%, respectively, the induction of epidermal ornithine decarboxylase activity by 5 nmol of TPA. In an additional study, the topical application of 10 umol of curcumin, chlorogenic acid, caffeic acid, or ferulic acid inhibited by 91, 25, 42, or 46%, respectively, the induction of ornithine decarboxylase activity by 5 nmol of TPA. The topical application of 10 umol of curcumin together with 2 or 5 nmol of TPA inhibited the TPA-dependent stimulation of the incorporation of [3H]-thymidine into epidermal DNA by 49 or 29%, respectively, whereas lower doses of curcumin had little or no effect. Chlorogenic acid, caffeic acid, and ferulic acid were less effective than curcumin as inhibitors of the TPA-dependent stimulation of DNA synthesis. Topical application of 1, 3, or 10 mumol of curcumin together with 5 nmol of TPA twice weekly for 20 weeks to mice previously initiated with 7,12-dimethylbenz[a]anthracene inhibited the number of TPA-induced tumors per mouse by 39, 77, or 98%, respectively. Similar treatment of mice with 10 mumol of chlorogenic acid, caffeic acid, or ferulic acid together with 5 nmol of TPA inhibited the number of TPA-induced tumors per mouse by 60, 28, or 35%, respectively, and higher doses of the phenolic acids caused a more pronounced inhibition of tumor promotion. The possibility that curcumin could inhibit the action of arachidonic acid was evaluated by studying the effect of curcumin on arachidonic acid-induced edema of mouse ears. The topical application of 3 or 10 umol of curcumin 30 min before the application of 1 umol of arachidonic acid inhibited arachidonic acid-induced edema by 33 or 80%, respectively.
... A series of in vivo experiments/were/ carried out to evaluate the ability of caffeic and ferulic acids to reduce, in healthy human volunteers, UVB-induced skin erythema, monitored by means of reflectance spectrophotometry. Caffeic and ferulic acids, dissolved in saturated aqueous solution pH 7.2, proved to afford a significant protection to the skin against UVB-induced erythema...
A variety of synthetic and dietary polyphenols protect mammalian and bacterial cells from cytotoxicity induced by hydroperoxides, especially hydrogen peroxide (H2O2). Cytotoxicity of H2O2 on Chinese hamster V79 cells was assessed with a colony formation assay. Cytotoxicity and mutagenicity of H2O2 on Salmonella TA104 were assessed with the Ames test. SOS response induced by H2O2 was investigated in the SOS chromotest with Escherichia coli PQ37. The polyphenol-bearing o-dihydroxy (catechol) structure, i.e., nordihydroguaiaretic acid, caffeic acid ester, gallic acid ester, quercetin, and catechin, were effective for suppression of H2O2-induced cytotoxicity in these assay systems. In contrast, neither ferulic acid ester-bearing o-methoxyphenol structure nor alpha-tocopherol were effective, indicating that o-dihydroxy or its equivalent structure in flavonoids is essential for the protection. There are many reports describing that polyphenols act as prooxidants in the presence of metal ions. /These/ results suggest, however, that they act as antioxidants in the cells, when no metal ions are added to the medium.
This review describes the modes of mice radiation injuries induced by soft X-irradiation under various conditions and the protective effects of several kinds of substances on these injuries. The models of radiation injuries in this study were bone marrow death after lethal irradiation, skin damage induced by irradiation with long length soft X-ray and leukocytopenia in the peripheral blood after sublethal irradiation. Two bioassay methods were established for the survival effect on the lethal irradiation and protective potency on the skin damage induced by soft X-irradiation. The protective potencies of various sulfur compounds, related compounds of ferulic acid, nucleic acid constitutional compounds, crude drugs and Chinese traditional medicines were determined and then many effective drugs were recognized. Effective components in the methanol extracts of Cnidii Rhizoma and Aloe arborescens recognized as radioprotectable were fractionated. As a result of these studies, it was observed that the active principles in Cnidii Rhizoma were identified as ferulic acid and adenosine. The scavenger action of active oxygens, a protective effect on the damages of deoxyribonucleic acid and superoxide dismutase by in vitro soft X-irradiation were evaluated as radiation protective mechanisms.
For more Interactions (Complete) data for FERULIC ACID (8 total), please visit the HSDB record page.

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